(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
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Overview
Description
(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with butoxyphenyl and methoxyphenyl groups. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, which are then fused together under specific conditions. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones.
Coupling of the Rings: The triazole and thiazole rings are coupled under conditions that promote the formation of the fused ring system.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-Methoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
- (5Z)-2-(4-Ethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Uniqueness
The uniqueness of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxyphenyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.
Properties
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-3-4-16-30-19-14-12-18(13-15-19)22-25-24-27(26-22)23(28)21(31-24)11-7-9-17-8-5-6-10-20(17)29-2/h5-15H,3-4,16H2,1-2H3/b9-7+,21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBIJXDIICHMM-FHXSYSDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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